molecular formula C7H6BrFO2 B2644069 4-Bromo-3-fluoro-2-methoxyphenol CAS No. 1780209-23-5

4-Bromo-3-fluoro-2-methoxyphenol

Cat. No.: B2644069
CAS No.: 1780209-23-5
M. Wt: 221.025
InChI Key: QNKIZDGWJLBICM-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-2-methoxyphenol is an organic compound with the molecular formula C7H6BrFO2. It is a substituted phenol, characterized by the presence of bromine, fluorine, and methoxy groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-2-methoxyphenol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-fluoro-2-methoxyphenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones or other oxidized phenolic compounds .

Scientific Research Applications

4-Bromo-3-fluoro-2-methoxyphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-methoxyphenol depends on its specific application. In pharmaceuticals, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and selectivity for its molecular targets. The exact pathways involved would vary based on the specific biological or chemical context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-fluoro-2-methoxyphenol is unique due to the specific combination of bromine, fluorine, and methoxy groups on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and specific binding affinities in biological systems. These properties make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

4-bromo-3-fluoro-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKIZDGWJLBICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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